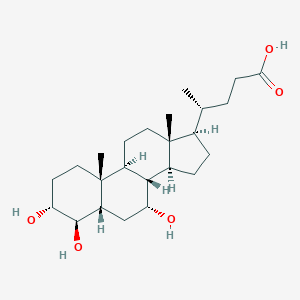
3alpha,4beta,7alpha-Trihydroxy-5beta-cholan-24-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha,4beta,7alpha-Trihydroxy-5beta-cholan-24-oic Acid is a bile acid, a class of molecules derived from cholesterol. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is characterized by its three hydroxyl groups positioned at the 3alpha, 4beta, and 7alpha positions on the cholan-24-oic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,4beta,7alpha-Trihydroxy-5beta-cholan-24-oic Acid typically involves multiple steps, starting from cholesterol or other bile acid precursors. The process includes selective hydroxylation at specific positions on the steroid nucleus. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and catalysts such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as bile from animals. The crude bile acids are subjected to crystallization and recrystallization processes to obtain high-purity this compound .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like sodium hypochlorite, to form ketone derivatives.
Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups, using reagents such as lithium aluminum hydride.
Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products: The major products formed from these reactions include various hydroxylated, ketonated, and substituted derivatives of the original compound .
Scientific Research Applications
3alpha,4beta,7alpha-Trihydroxy-5beta-cholan-24-oic Acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Plays a role in studying bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes
Mechanism of Action
The mechanism of action of 3alpha,4beta,7alpha-Trihydroxy-5beta-cholan-24-oic Acid involves its interaction with bile acid receptors, such as the farnesoid X receptor (FXR). Activation of FXR regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. This regulation helps maintain bile acid homeostasis and influences lipid and glucose metabolism .
Comparison with Similar Compounds
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic Acid: Another bile acid with hydroxyl groups at different positions.
3alpha,6beta,7beta,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid: Contains an additional hydroxyl group compared to 3alpha,4beta,7alpha-Trihydroxy-5beta-cholan-24-oic Acid
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties and interactions with bile acid receptors. This uniqueness makes it valuable for studying specific metabolic pathways and developing targeted therapies .
Properties
CAS No. |
117590-81-5 |
|---|---|
Molecular Formula |
C24H40O5 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,4R,5S,7R,8S,9S,10R,13R,14S,17R)-3,4,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-20(27)28)14-5-6-15-21-16(8-10-23(14,15)2)24(3)11-9-18(25)22(29)17(24)12-19(21)26/h13-19,21-22,25-26,29H,4-12H2,1-3H3,(H,27,28)/t13-,14-,15+,16+,17-,18-,19-,21+,22-,23-,24-/m1/s1 |
InChI Key |
AIHWGPJJINPTRP-GYNBETSRSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4O)O)C)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H]([C@@H]4O)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4O)O)C)O)C |
Synonyms |
3 alpha,4 beta,7 alpha-trihydroxy-5 beta-cholanoic acid 3,4,7-TCOA 3,4,7-trihydroxycholanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















